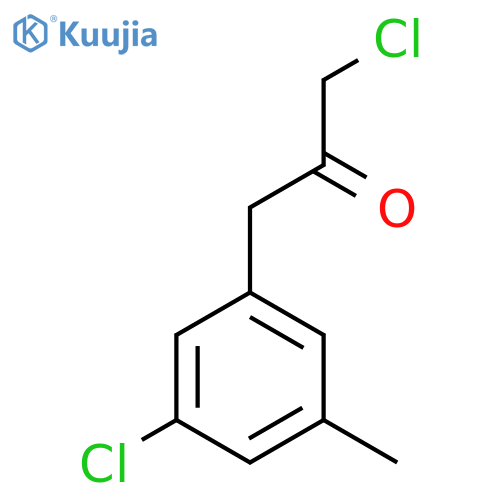Cas no 1803759-32-1 (1-Chloro-3-(3-chloro-5-methylphenyl)propan-2-one)

1803759-32-1 structure
商品名:1-Chloro-3-(3-chloro-5-methylphenyl)propan-2-one
CAS番号:1803759-32-1
MF:C10H10Cl2O
メガワット:217.091801166534
CID:5001971
1-Chloro-3-(3-chloro-5-methylphenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-3-(3-chloro-5-methylphenyl)propan-2-one
-
- インチ: 1S/C10H10Cl2O/c1-7-2-8(4-9(12)3-7)5-10(13)6-11/h2-4H,5-6H2,1H3
- InChIKey: JPRXNWXNYNGMFR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C)C=C(C=1)CC(CCl)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 17.1
1-Chloro-3-(3-chloro-5-methylphenyl)propan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010013719-1g |
1-Chloro-3-(3-chloro-5-methylphenyl)propan-2-one |
1803759-32-1 | 97% | 1g |
1,519.80 USD | 2021-07-05 |
1-Chloro-3-(3-chloro-5-methylphenyl)propan-2-one 関連文献
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
1803759-32-1 (1-Chloro-3-(3-chloro-5-methylphenyl)propan-2-one) 関連製品
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
